1-(2-Bromo-5-methoxybenzyl)pyrrolidine
Overview
Description
1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesized derivatives of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine have been explored for their photophysicochemical properties, particularly in zinc(II) phthalocyanine compounds, which show potential in photocatalytic applications (Öncül, Öztürk & Pişkin, 2021).
Antioxidant and Anticholinergic Activities
- The compound has been utilized in the synthesis of natural bromophenols with significant antioxidant and anticholinergic activities, indicating its potential in developing therapeutic agents (Rezai et al., 2018).
Antimicrobial Activities
- Certain derivatives have been evaluated for their antimicrobial activities, demonstrating effectiveness against a range of bacteria, which highlights their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Application in Organic Synthesis
- The compound is used in organic synthesis, such as in the creation of carbon-14 labeled molecules, which are important in medical research and drug development (Huang, 1987).
Radical Scavenging Activity
- It has been a part of the synthesis of novel bromophenols that exhibit potent scavenging activity against radicals, suggesting its use in antioxidant therapies (Li, Li, Gloer & Wang, 2012).
Conformational Studies
- The compound's derivatives have been studied for their molecular structures and conformations, contributing to the understanding of cognitive activators (Amato et al., 1990).
Properties
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-11-4-5-12(13)10(8-11)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWIVDCYXFGLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234082 | |
Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394291-43-0 | |
Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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